REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:26])[CH2:11][C:12]2[CH:17]=[CH:16][N:15]=[C:14]([NH:18]C(OC(C)(C)C)=O)[CH:13]=2)=[CH:6][CH:5]=1>[OH-].[Na+]>[NH2:18][C:14]1[CH:13]=[C:12]([CH2:11][C:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][CH3:2])=[CH:5][CH:6]=2)=[O:26])[CH:17]=[CH:16][N:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
1-(4-methoxyphenyl)-2-(2-tert-butoxycarbonylamino-4-pyridyl)ethanone
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(CC1=CC(=NC=C1)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The resulting crude crystals were filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The crude crystals were recrystallized from tetrahydrofuran-hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=CC(=C1)CC(=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16 mmol | |
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |